3,4-Dibromo-Mal-PEG8-Amine

Antibody-Drug Conjugates Disulfide Bridging DAR Control

3,4-Dibromo-Mal-PEG8-Amine is a heterobifunctional linker engineered for site-selective conjugation where conventional maleimides fail. The dibromomaleimide (DBM) core enables two thiol attachment points—doubling payload capacity—and undergoes accelerated post-conjugation hydrolysis (~1 hour) to lock conjugates as stable maleamic acids, a kinetic advantage absent in classical maleimides. The PEG8 spacer confers extended circulatory half-life critical for ADCs, preventing the premature payload release observed with shorter PEG variants. The terminal amine provides an orthogonal handle for carboxylic acid or NHS ester coupling. Deployed for disulfide-bridged antibody conjugates achieving a defined DAR of 4 with minimal heterogeneity. Choose this reagent for ADC, PROTAC, and site-specific biologic programs demanding quantitative cysteine occupancy, serum stability, and modular payload functionalization.

Molecular Formula C22H38Br2N2O10
Molecular Weight 650.4 g/mol
Cat. No. B13730118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-Mal-PEG8-Amine
Molecular FormulaC22H38Br2N2O10
Molecular Weight650.4 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br)N
InChIInChI=1S/C22H38Br2N2O10/c23-19-20(24)22(28)26(21(19)27)2-4-30-6-8-32-10-12-34-14-16-36-18-17-35-15-13-33-11-9-31-7-5-29-3-1-25/h1-18,25H2
InChIKeyLRKBUXLSGJUFOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-Mal-PEG8-Amine: A Bifunctional Dibromomaleimide-PEG Linker for Site-Specific Bioconjugation


3,4-Dibromo-Mal-PEG8-Amine is a heterobifunctional linker comprising a 3,4-dibromomaleimide (DBM) group, an eight-unit polyethylene glycol (PEG8) spacer, and a terminal primary amine . The DBM moiety enables site-selective conjugation to thiol-containing biomolecules via substitution of its two bromine atoms, forming stable thioether bonds and allowing up to two points of attachment or disulfide bridging [1]. The PEG8 spacer confers aqueous solubility and reduces steric hindrance during conjugation , while the amine group provides an orthogonal handle for coupling to carboxylic acids, activated esters (e.g., NHS esters), or other amine-reactive moieties . This reagent is deployed in the construction of antibody-drug conjugates (ADCs), targeted protein degraders (PROTACs), and site-specifically modified biologics where precise architectural control and serum stability are critical selection criteria [2].

Why Generic Substitution Fails for 3,4-Dibromo-Mal-PEG8-Amine in Conjugate Development


Substituting 3,4-Dibromo-Mal-PEG8-Amine with a shorter PEG analog (e.g., PEG2 or PEG4 variants), a conventional maleimide-PEG-amine linker, or a monobromomaleimide derivative introduces measurable functional compromises that propagate through conjugate performance. The PEG8 spacer length directly modulates the trade-off between conjugation efficiency and conjugate serum stability; shorter PEG linkers yield higher initial coupling yields but produce conjugates that degrade significantly faster in serum . Critically, the dibromomaleimide core enables up to two thiol attachment points per linker molecule, doubling the conjugation capacity relative to conventional maleimides (one attachment point) [1], and undergoes accelerated post-conjugation hydrolysis to lock conjugates into stable maleamic acids within ~1 hour—a kinetic advantage not shared by classical maleimides [2]. The following quantitative evidence clarifies exactly where these differences manifest and why informed procurement decisions must be compound-specific.

Quantitative Differentiation Guide: 3,4-Dibromo-Mal-PEG8-Amine Performance Benchmarks vs. Comparators


Dibromomaleimide vs. Maleimide: Dual Thiol Attachment Capacity Enables Higher Drug-to-Antibody Ratio (DAR) Homogeneity

The dibromomaleimide (DBM) group in 3,4-Dibromo-Mal-PEG8-Amine enables two points of thiol substitution per linker molecule, in contrast to conventional maleimides which allow only a single thiol attachment [1]. In antibody conjugation via interchain disulfide reduction, DBM linkers achieve site-selective bridging that yields a defined drug-to-antibody ratio (DAR) of 4 with significantly reduced heterogeneity; conventional maleimide conjugation to the same reduced cysteines generates heterogeneous mixtures containing DAR species of 0, 2, 4, 6, and 8 as major components [2]. Accelerated post-conjugation hydrolysis of DBM conjugates further 'locks' the product as robustly stable maleamic acids within just over 1 hour, conferring homogeneity advantages validated by mass spectrometry [2].

Antibody-Drug Conjugates Disulfide Bridging DAR Control

PEG8 vs. Shorter PEG2/PEG4 Spacers: Optimized Serum Stability with Maintained Conjugation Efficiency

The PEG spacer length in dibromomaleimide linkers imposes a measurable trade-off between conjugation efficiency and serum stability. Data from structurally analogous dibromomaleimide-PEG-acid linkers indicate that while shorter PEG spacers (e.g., PEG2) achieve higher conjugation efficiencies, they exhibit reduced serum stability; conversely, longer PEG spacers (e.g., PEG8) show enhanced stability but with a modest reduction in conjugation efficiency . The PEG8 spacer in 3,4-Dibromo-Mal-PEG8-Amine occupies the longer end of this spectrum, prioritizing conjugate serum stability—a critical attribute for therapeutic ADCs requiring extended circulatory half-life . This positions PEG8 as the preferred choice when in vivo stability outweighs marginally higher ex vivo coupling yields achievable with PEG2 or PEG4 analogs.

Serum Stability PEG Spacer Optimization ADC Linker Design

Dibromomaleimide vs. Monobromomaleimide and Maleimide: Superior Conjugation Efficiency to Buried Cysteine Residues

In a direct head-to-head comparison using TAMRA-fluorophore derivatives conjugated to a uniquely reactive buried cysteine residue (h38C2_K99C DVD-Fab), dibromomaleimide demonstrated markedly higher conjugation efficiency than both monobromomaleimide and conventional maleimide [1]. Under identical bioconjugation conditions (5 molar equivalents of fluorophore, pH 7.4, 25°C, 16 h), the dibromomaleimide-functionalized probe achieved essentially complete conjugation as assessed by SDS-PAGE and mass spectrometry, whereas maleimide and monobromomaleimide derivatives showed substantially lower yields with detectable unmodified Fab remaining [1]. Mass spectrometric analysis confirmed that dibromomaleimide conjugation proceeded via substitution of one bromine atom (Δm = +80 Da), generating a stable thio-monobromomaleimide linkage [1].

Engineered Cysteine Conjugation Site-Specific Bioconjugation Antibody Engineering

Dibromomaleimide Disulfide Bridging: Restoration of Native Covalent Architecture Without Scrambling

Dibromomaleimide linkers uniquely insert into reduced disulfide bonds to form a covalent maleimide bridge that restores the native covalent connectivity of the protein [1]. This bridging capability has been demonstrated on the peptide hormone somatostatin, where fluorescein-labeled dibromomaleimide inserts into the disulfide bond to construct a fluorescent somatostatin analogue without disrupting the peptide's folded architecture [1]. In contrast, conventional maleimide alkylation of reduced disulfides permanently severs the disulfide bond, leaving the protein chains uncoupled and increasing the risk of chain dissociation or scrambled disulfide formation [2]. Furthermore, the DBM bridge can be cleaved by excess thiol or phosphine to regenerate the unmodified, reduced protein—a reversibility feature absent from classical maleimide conjugates [1].

Disulfide Bridging Antibody Fragment Conjugation Reversible Bioconjugation

High-Value Application Scenarios for 3,4-Dibromo-Mal-PEG8-Amine Based on Verified Performance Differentiation


Antibody-Drug Conjugate (ADC) Development Requiring Defined DAR and High Serum Stability

3,4-Dibromo-Mal-PEG8-Amine is optimally deployed in ADC programs where heterogeneous drug loading compromises pharmacokinetic consistency and therapeutic index. The DBM group enables site-selective disulfide bridging of native IgG1 antibodies, producing conjugates with a defined DAR of 4 and significantly reduced heterogeneity compared to conventional maleimide alkylation [1]. The PEG8 spacer provides the extended circulatory stability required for ADCs, mitigating premature payload release observed with shorter PEG variants . Accelerated post-conjugation hydrolysis locks the conjugate within ~1 hour, further stabilizing the linkage [1].

Site-Specific Conjugation to Engineered or Sterically Hindered Cysteine Residues

For engineered antibody variants containing buried or sterically constrained cysteine residues (e.g., h38C2_K99C), 3,4-Dibromo-Mal-PEG8-Amine provides the requisite electrophilic reactivity to achieve quantitative conjugation where maleimide and monobromomaleimide linkers yield incomplete occupancy [2]. The amine terminus enables subsequent orthogonal functionalization with payloads, fluorophores, or additional targeting moieties, enabling modular construction of site-specifically modified biologics with defined stoichiometry .

Construction of Reversible Protein Conjugates and Disulfide-Bridged Peptide Analogues

3,4-Dibromo-Mal-PEG8-Amine enables the synthesis of disulfide-bridged peptide and protein conjugates that retain the native covalent connectivity of the parent molecule. The DBM group inserts into reduced disulfide bonds to form a covalent bridge that can be subsequently cleaved with excess thiol or phosphine, regenerating the unmodified reduced protein [3]. This reversibility is valuable for applications requiring traceless release of the native biologic, such as prodrug activation or conditional delivery systems where the conjugate must dissociate under specific reducing environments (e.g., intracellular glutathione) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dibromo-Mal-PEG8-Amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.